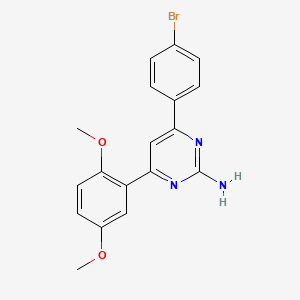
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, also known as CFP, is a pyrimidinamine compound that has been studied for its various applications in scientific research. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine acts as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine may act as an agonist of certain receptors that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been found to have an agonistic effect on certain receptors, including the serotonin receptor and the dopamine receptor. 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is relatively non-toxic and has low levels of bioaccumulation. However, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine does have some limitations. It is not very soluble in organic solvents, and it can be difficult to purify.
将来の方向性
There are several potential future directions for the study of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine. One potential direction is to study the structure-activity relationships of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in more detail. Additionally, further research could be done to explore the mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine and to identify potential drug targets. Furthermore, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine could be studied for its potential applications in drug delivery systems. Finally, further research could be done to explore the pharmacokinetics and pharmacodynamics of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine.
合成法
The synthesis of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves several steps. The first step is to synthesize the chlorophenylpyrimidine precursor. This is accomplished by reacting 4-chloro-6-fluorophenol with 3-chloroaniline in the presence of a strong base such as potassium hydroxide. The resulting product is then reacted with 2-chloro-6-fluorophenyl isocyanate in the presence of a base such as sodium carbonate. The resulting product is then reacted with 6-chloro-3-methylpyrimidine in the presence of a base such as sodium hydroxide. The final product is 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine.
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been studied for its various applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to study the mechanism of action of drugs. 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has also been used to study the structure-activity relationships of various compounds. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3/c17-10-4-1-3-9(7-10)13-8-14(22-16(20)21-13)15-11(18)5-2-6-12(15)19/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZVCUVEIJCWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














